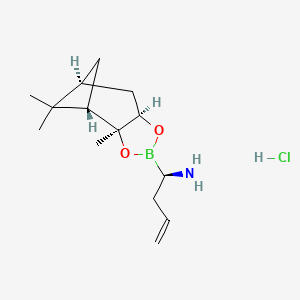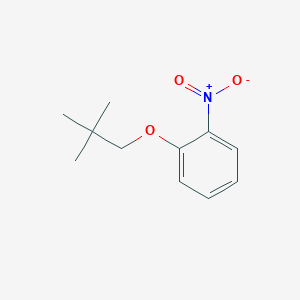
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is a complex organic compound that features both sulfonyl and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID typically involves multiple steps, starting with the sulfonation of 3-aminobenzene. The process includes:
Sulfonation: 3-aminobenzene is treated with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonated product is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Metanilic acid: 3-Aminobenzene-1-sulfonic acid, an isomer with similar sulfonyl and amino groups but lacking the hydroxyl group.
Sulfanilic acid: 4-Aminobenzenesulfonic acid, another isomer with the amino and sulfonyl groups in different positions.
Uniqueness
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its isomers .
Propiedades
Número CAS |
6201-85-0 |
|---|---|
Fórmula molecular |
C13H12N2O8S2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[(3-aminophenyl)sulfonylamino]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N2O8S2/c14-7-2-1-3-8(4-7)24(19,20)15-11-6-9(25(21,22)23)5-10(12(11)16)13(17)18/h1-6,15-16H,14H2,(H,17,18)(H,21,22,23) |
Clave InChI |
LEBFJJSIINAEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















